3-[4-(Bromomethyl)phenyl]thiophene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[4-(bromomethyl)phenyl]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrS/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUJJVAQFMGIJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90549019 | |
| Record name | 3-[4-(Bromomethyl)phenyl]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90549019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108912-09-0 | |
| Record name | 3-[4-(Bromomethyl)phenyl]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90549019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(bromomethyl)phenyl]thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity and Mechanistic Investigations of 3 4 Bromomethyl Phenyl Thiophene
Elucidating the Dual Reactive Site Profile: Bromomethyl and Thiophene-Phenyl Ring
The reactivity of 3-[4-(Bromomethyl)phenyl]thiophene is characterized by the presence of two principal sites susceptible to chemical attack: the benzylic bromide and the aromatic thiophene-phenyl core. The bromomethyl group (-CH₂Br) is a highly reactive electrophilic center due to the electron-withdrawing nature of the bromine atom, which polarizes the carbon-bromine bond and makes the benzylic carbon susceptible to nucleophilic attack. This reactivity is characteristic of benzylic halides and is the basis for a variety of substitution reactions.
In contrast, the thiophene-phenyl ring system offers sites for electrophilic aromatic substitution. The thiophene (B33073) ring, being an electron-rich heterocycle, is generally more reactive towards electrophiles than the benzene (B151609) ring. orgsyn.org The substitution pattern on the thiophene ring is influenced by the directing effects of the sulfur atom and the phenyl substituent. Theoretical studies on similar thiophene derivatives suggest that the electron density is highest at the C2 and C5 positions of the thiophene ring, making them the most probable sites for electrophilic attack. orgsyn.orgnih.gov However, the phenyl group at the 3-position can also influence the regioselectivity of such reactions.
The dual nature of its reactivity allows for chemoselective transformations. Under nucleophilic conditions, reactions are expected to occur preferentially at the bromomethyl group. Conversely, under electrophilic conditions, reactions will target the thiophene-phenyl ring system. This selective reactivity is crucial for the strategic construction of complex molecular architectures. For instance, in palladium-catalyzed cross-coupling reactions, the choice of catalyst and reaction conditions can determine whether the reaction occurs at the C-Br bond of the bromomethyl group or at a C-H or other functionalized position on the aromatic rings. d-nb.info
Nucleophilic Substitution Reactions of the Bromomethyl Group
The bromomethyl group in this compound is a prime site for nucleophilic substitution reactions, primarily proceeding through an Sₙ2 mechanism. This reactivity allows for the introduction of a wide variety of functional groups, leading to the synthesis of diverse derivatives.
Mechanism and Scope of Sₙ2 Reactions
The Sₙ2 (bimolecular nucleophilic substitution) reaction is a single-step process where a nucleophile attacks the electrophilic carbon atom simultaneously with the departure of the leaving group, in this case, the bromide ion. youtube.commasterorganicchemistry.comlibretexts.org This reaction proceeds with an inversion of stereochemistry at the carbon center, although for the achiral this compound, this is not a stereochemical consideration. The rate of the Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com The benzylic nature of the carbon atom in the bromomethyl group stabilizes the transition state of the Sₙ2 reaction, making it particularly facile.
The scope of nucleophiles that can be employed in Sₙ2 reactions with this compound is broad and includes oxygen, nitrogen, and sulfur-based nucleophiles. This versatility allows for the synthesis of a wide array of functionalized derivatives.
Formation of Alcohols, Amines, and Thiols
Alcohols: The reaction of this compound with hydroxide (B78521) ions (e.g., from NaOH or KOH) or other oxygen-containing nucleophiles leads to the formation of the corresponding alcohol, [4-(thien-3-yl)phenyl]methanol. This is a classic example of an Sₙ2 reaction where the hydroxide ion acts as the nucleophile.
Amines: Primary and secondary amines can be synthesized by reacting this compound with ammonia (B1221849) or primary/secondary amines, respectively. These reactions proceed via nucleophilic attack of the nitrogen atom on the benzylic carbon. researchgate.net The initial product is an ammonium (B1175870) salt, which is then deprotonated to yield the neutral amine. To avoid over-alkylation, which can be a significant side reaction, a large excess of the amine nucleophile is often used. nih.gov
Thiols: The synthesis of the corresponding thiol, [4-(thien-3-yl)phenyl]methanethiol, can be achieved by reacting this compound with a sulfur nucleophile such as sodium hydrosulfide (B80085) (NaSH). The thiolate anion is a potent nucleophile and readily displaces the bromide ion in an Sₙ2 reaction.
| Nucleophile | Product |
| Hydroxide (OH⁻) | [4-(thien-3-yl)phenyl]methanol |
| Ammonia (NH₃) | [4-(thien-3-yl)phenyl]methanamine |
| Thiolate (SH⁻) | [4-(thien-3-yl)phenyl]methanethiol |
Quaternization Reactions and Salt Formation
The reaction of this compound with tertiary amines leads to the formation of quaternary ammonium salts. In this Sₙ2 reaction, the tertiary amine acts as the nucleophile, attacking the benzylic carbon and displacing the bromide ion. This process, known as quaternization, results in the formation of a new carbon-nitrogen bond and a positively charged nitrogen atom, with the bromide ion acting as the counter-ion. These quaternary ammonium salts can have applications as phase-transfer catalysts or as intermediates in further synthetic transformations. The reaction is typically carried out by mixing the benzyl (B1604629) bromide derivative with the tertiary amine in a suitable solvent. orgsyn.org
Palladium-Catalyzed Cross-Coupling Reactions of the Bromomethyl-Phenyl Moiety
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While the thiophene ring itself can participate in such reactions, the bromomethyl group provides a distinct handle for specific coupling strategies, most notably the Suzuki-Miyaura coupling.
Suzuki-Miyaura Coupling with Boronic Acids/Esters
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. researchgate.netosti.gov While typically applied to aryl and vinyl halides, the Suzuki-Miyaura coupling has been successfully extended to include benzylic halides. d-nb.infonih.govnih.gov
In the context of this compound, the bromomethyl group can act as the electrophilic partner in a Suzuki-Miyaura coupling with various aryl or vinyl boronic acids. This reaction would lead to the formation of a new carbon-carbon bond at the benzylic position, resulting in diaryl- or aryl-vinyl-methane derivatives containing the 3-phenylthiophene (B186537) moiety.
The general catalytic cycle for the Suzuki-Miyaura coupling of a benzylic bromide involves:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the bromomethyl group to form a palladium(II) intermediate. The oxidative addition to benzylic halides is generally slower than to aryl halides. d-nb.info
Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex, a step that is typically facilitated by a base.
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst.
The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling of benzylic bromides. For instance, a study on the coupling of benzylic bromides under microwave conditions found that Pd(OAc)₂ with the JohnPhos ligand and potassium carbonate as the base in DMF was effective. nih.govnih.gov
| Catalyst System | Substrates | Product Type | Reference |
| Pd(OAc)₂ / JohnPhos, K₂CO₃, DMF (Microwave) | Heteroaryl benzylic bromide and arylboronic acid | Diaryl- or aryl-vinyl-methane derivatives | nih.govnih.gov |
| Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O | 2-Bromo-5-(bromomethyl)thiophene and arylboronic acids | 2-(Aryl)-5-(bromomethyl)thiophene derivatives | d-nb.info |
It is important to note that in a molecule like 2-bromo-5-(bromomethyl)thiophene, the Suzuki-Miyaura reaction occurs preferentially at the aryl bromide position over the benzylic bromide, highlighting the greater reactivity of the sp²-hybridized carbon-bromine bond in this specific cross-coupling reaction. d-nb.info This chemoselectivity underscores the nuanced reactivity of bifunctional molecules and the importance of carefully selecting reaction conditions to target a specific reactive site.
Stille Coupling with Organotin Reagents
The Stille coupling is a palladium-catalyzed reaction that joins an organic halide with an organostannane (organotin) reagent. numberanalytics.comnumberanalytics.comnrochemistry.comwikipedia.org In the context of this compound, the benzylic bromide can react with various organotin compounds. The general mechanism involves the oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. wikipedia.org
While specific studies detailing the Stille coupling of this compound are not extensively documented in publicly available literature, the reactivity of benzylic bromides in Stille reactions is well-established. For instance, the coupling of benzylic halides with vinylstannanes or arylstannanes provides a direct route to substituted alkenes and biaryls, respectively. The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, in a non-polar solvent like toluene (B28343) or THF, often with the addition of a copper(I) co-catalyst to enhance the reaction rate.
Table 1: Representative Conditions for Stille Coupling of Benzylic Bromides
| Catalyst | Ligand | Solvent | Additive | Temperature (°C) |
| Pd(PPh₃)₄ | - | Toluene | - | 80-110 |
| PdCl₂(PPh₃)₂ | - | THF | CuI | 50-80 |
| Pd₂(dba)₃ | P(t-Bu)₃ | Dioxane | CsF | Room Temp - 100 |
This table represents typical conditions for Stille coupling reactions involving benzylic bromides and is for illustrative purposes. Specific conditions for this compound would require experimental optimization.
Kumada Coupling with Grignard Reagents
The Kumada coupling, one of the earliest developed cross-coupling reactions, utilizes a nickel or palladium catalyst to couple an organic halide with a Grignard reagent (organomagnesium halide). wikipedia.orgorganic-chemistry.org The reaction of this compound with a Grignard reagent offers a powerful method for introducing alkyl, vinyl, or aryl substituents at the benzylic position.
The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org Nickel catalysts, such as NiCl₂(dppe) or NiCl₂(dppp), are often employed for their high reactivity, particularly with alkyl Grignard reagents. organic-chemistry.orgrhhz.net Palladium catalysts, like Pd(PPh₃)₄, are also effective, especially for aryl and vinyl Grignard reagents. acs.orgarkat-usa.org A significant challenge in Kumada couplings with benzylic halides is the potential for β-hydride elimination from the organometallic intermediate, which can lead to undesired side products. The choice of ligand is crucial to minimize this side reaction. acs.org
Table 2: Catalyst Systems for Kumada Coupling of Benzylic Bromides
| Catalyst | Ligand | Solvent | Temperature (°C) |
| NiCl₂ | dppe | THF/Ether | 0 - Room Temp |
| NiCl₂ | dppp | THF | 0 - Room Temp |
| Pd(PPh₃)₄ | - | THF | Room Temp - 60 |
| PdCl₂ | Xantphos | Toluene | Room Temp - 80 |
This table illustrates common catalyst systems for Kumada coupling of benzylic bromides. The optimal conditions for this compound would need to be determined experimentally.
Negishi Coupling with Organozinc Reagents
The Negishi coupling involves the palladium- or nickel-catalyzed reaction of an organic halide with an organozinc reagent. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and the relatively high reactivity of the organozinc nucleophile. wikipedia.orgnih.govnih.gov For this compound, a Negishi coupling would allow for the introduction of a wide array of organic groups at the benzylic position.
The preparation of the required organozinc reagent can be achieved through various methods, including the direct insertion of zinc metal into an organic halide or by transmetalation from an organolithium or Grignard reagent. figshare.com The subsequent coupling with this compound would proceed under palladium catalysis, typically with a phosphine (B1218219) ligand.
Although specific examples involving this compound are scarce in the literature, the general applicability of Negishi coupling to benzylic bromides is recognized. The reaction conditions usually involve a palladium(0) catalyst and a polar aprotic solvent like THF or DMF.
Table 3: Typical Catalysts and Conditions for Negishi Coupling
| Catalyst | Ligand | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | - | THF | Room Temp - 60 |
| Pd(dba)₂ | P(o-tol)₃ | DMF | 50-80 |
| Ni(acac)₂ | PPh₃ | THF | Room Temp |
This table provides general conditions for Negishi coupling reactions. Specific parameters for this compound would require empirical determination.
Heck Coupling and Other C-C Bond Forming Reactions
The Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgyoutube.com While the classic Heck reaction involves aryl or vinyl halides, modifications allow for the participation of benzylic halides. In such cases, the reaction of this compound with an alkene would lead to the formation of a substituted styrene (B11656) derivative. The mechanism typically involves the oxidative addition of the benzylic bromide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.orgnih.govyoutube.com
Beyond the named coupling reactions, the benzylic bromide functionality of this compound can participate in a variety of other C-C bond-forming reactions. These include Williamson ether synthesis with alkoxides, formation of esters with carboxylates, and alkylation of a wide range of carbon nucleophiles such as enolates and cyanide.
Reactivity of the Thiophene Ring System
The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack and amenable to metalation strategies.
Electrophilic Aromatic Substitution (EAS) Pathways
Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds, including thiophene. The thiophene ring is more reactive than benzene towards electrophiles due to the ability of the sulfur atom to stabilize the intermediate carbocation (the Wheland intermediate) through resonance. In 3-substituted thiophenes, the position of electrophilic attack is influenced by the nature of the substituent. The phenyl group at the 3-position is generally considered to be an activating group, directing incoming electrophiles to the C2 and C5 positions of the thiophene ring.
The regioselectivity of EAS on 3-phenylthiophene itself has been investigated, and it is generally observed that substitution occurs preferentially at the C2 and C5 positions, which are ortho and para to the phenyl substituent, respectively. youtube.comlibretexts.org The C2 position is often favored due to the formation of a more stabilized carbocation intermediate. For this compound, common EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation would be expected to yield primarily the 2- and 5-substituted isomers. The specific ratio of these isomers would depend on the reaction conditions and the nature of the electrophile. vanderbilt.edu
Directed Ortho Metalation (DOM) Strategies
Directed ortho metalation (DOM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orguwindsor.ca This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), facilitating deprotonation at the adjacent ortho position. baranlab.orgharvard.edu The resulting aryllithium species can then be trapped with various electrophiles.
In the case of this compound, the thiophene ring itself can direct metalation. The sulfur atom in the thiophene ring can act as a weak directing group, and lithiation often occurs at the C2 position. However, the phenyl substituent at the 3-position can also influence the regioselectivity. More effective DOM strategies would involve the introduction of a potent DMG onto either the phenyl or thiophene ring. For instance, if the benzylic bromide were to be converted to a group with a heteroatom capable of coordination, such as an amide or an ether, this could direct lithiation to the ortho position on the phenyl ring.
Alternatively, functionalization of the thiophene ring with a known DMG would allow for precise subsequent substitution. While there are no specific literature reports on DOM applied directly to this compound, the principles of DOM on both thiophene and substituted phenyl systems are well-established and could be applied to this molecule for targeted synthesis. wikipedia.orgorganic-chemistry.org
Polymerization Potential and Oligomerization Pathways
The bifunctional nature of this compound, possessing both a thiophene unit suitable for backbone formation and a reactive benzylic bromide side group, suggests several potential routes for polymerization and oligomerization. These pathways can be broadly categorized based on which functional group drives the polymerization.
Polymerization via the Thiophene Ring:
The thiophene moiety is a well-established building block for conducting polymers, and its polymerization can be achieved through several methods:
Oxidative Polymerization: Chemical or electrochemical oxidation of thiophene monomers is a common method to produce polythiophenes. In the case of this compound, treatment with an oxidizing agent like iron(III) chloride (FeCl₃) would be expected to induce polymerization through the 2 and 5 positions of the thiophene ring. This would lead to a polythiophene backbone with pendant 4-(bromomethyl)phenyl groups. The regioregularity of the resulting polymer, i.e., the arrangement of the side chains (head-to-tail vs. head-to-head), would significantly impact its electronic and physical properties.
Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of well-defined conjugated polymers. For this compound to be used in this manner, it would first need to be converted into a dihalo-thiophene derivative or a thiophene-boronic acid/ester. For instance, bromination at the 2 and 5 positions of the thiophene ring would yield a monomer suitable for Suzuki or Stille polycondensation. These methods offer greater control over the polymer's structure compared to oxidative polymerization.
Polymerization Involving the Benzylic Bromide Group:
The benzylic bromide is a highly reactive functional group that can participate in polymerization reactions, leading to polymers with different architectures:
Gilch Polymerization: This method is typically used for the synthesis of poly(p-phenylene vinylene)s (PPVs) from α,α'-dihalo-p-xylenes. The 4-(bromomethyl)phenyl moiety in the target compound is structurally similar to half of a p-xylene (B151628) derivative. It is conceivable that under basic conditions, this compound could undergo a Gilch-type polymerization. tandfonline.comchemrxiv.org This would likely involve the formation of a reactive p-quinodimethane intermediate, leading to a polymer with a poly(p-phenylene vinylene)-like backbone and thiophene side chains. researchgate.netnih.gov
Self-Condensation via Friedel-Crafts Alkylation: The benzylic bromide could, in the presence of a Lewis acid catalyst, undergo self-condensation where the bromomethyl group alkylates the phenyl ring of another monomer unit. This would result in a complex, likely branched, polymer structure.
Oligomerization Pathways:
Under controlled conditions, the above-mentioned polymerization reactions could be limited to produce oligomers. For instance, by using a substoichiometric amount of an oxidizing agent or by carefully controlling the reaction time in a cross-coupling reaction, the formation of short-chain oligomers could be favored. The resulting oligomers would possess the fundamental structural units of the corresponding polymers and would be valuable for mechanistic studies and as model compounds.
| Polymerization Method | Reactive Site(s) | Expected Polymer Backbone | Pendant Group |
| Oxidative Polymerization | Thiophene (2,5-positions) | Polythiophene | 4-(Bromomethyl)phenyl |
| Suzuki Polycondensation* | Thiophene (2,5-positions) | Polythiophene | 4-(Bromomethyl)phenyl |
| Gilch Polymerization | Benzylic Bromide | Poly(p-phenylene vinylene)-like | 3-Thienyl |
*Requires prior derivatization of the monomer.
Investigation of Reaction Kinetics and Stereochemical Control
A thorough understanding of the reaction kinetics and the potential for stereochemical control is crucial for the rational design and synthesis of polymers with desired properties.
Investigation of Reaction Kinetics:
The kinetics of the potential polymerization reactions of this compound would be influenced by several factors, including the choice of catalyst, solvent, temperature, and monomer concentration.
Kinetics of Oxidative Polymerization: The rate of oxidative polymerization would likely depend on the concentration and strength of the oxidizing agent. Techniques such as UV-Vis spectroscopy could be employed to monitor the disappearance of the monomer and the formation of the conjugated polymer in real-time.
Kinetics of Cross-Coupling Polymerization: For methods like Suzuki coupling, the reaction kinetics are typically studied by monitoring the consumption of the monomers using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). The rate is influenced by the nature of the palladium catalyst, the ligands, the base, and the solvent system. The electronic properties of the thiophene ring and the phenyl group would also play a role in the rate of transmetalation and reductive elimination steps. nih.govyoutube.comacs.orgrsc.orgnih.gov
Kinetics of Gilch Polymerization: The kinetics of Gilch polymerization are known to be complex, often involving radical mechanisms. researchgate.netnih.gov The rate of polymerization would be sensitive to the base strength and the reaction temperature. Electron paramagnetic resonance (EPR) spectroscopy could be a valuable tool for detecting and studying the radical intermediates that may form.
| Time (min) | Monomer Concentration (mol/L) | Polymer Molecular Weight (Mn, g/mol ) |
| 0 | 0.100 | - |
| 15 | 0.065 | 5,200 |
| 30 | 0.042 | 9,800 |
| 60 | 0.021 | 15,500 |
| 120 | 0.008 | 22,100 |
This data is illustrative and based on typical trends observed in Suzuki polycondensation reactions.
Stereochemical Control:
The molecule this compound itself is achiral. However, the introduction of chirality and the control of stereochemistry during polymerization could be achieved through several hypothetical strategies:
Polymerization of Chiral Monomers: If a chiral center were introduced into the molecule, for example, by replacing one of the hydrogen atoms of the bromomethyl group with another substituent, the resulting monomer would be chiral. The polymerization of such a chiral monomer could lead to stereoregular polymers. The stereochemistry of the polymerization would depend on the chosen polymerization method and catalyst. For instance, certain coordination catalysts are known to promote stereoselective polymerizations. nih.govtaylorfrancis.com
Use of Chiral Catalysts or Additives: Even with the achiral monomer, it is conceivable that the use of a chiral catalyst or a chiral additive could induce some degree of stereocontrol in the polymerization process. For example, in a cross-coupling polymerization, a palladium complex with a chiral ligand could potentially lead to a polymer with a preferred helical conformation. Research on the polymerization of other thiophene derivatives has shown that the use of chiral dopants or catalysts can induce chirality in the resulting polymer. mdpi.comrsc.org
Helical Chirality in the Polymer: Polythiophenes with bulky side chains can adopt stable helical conformations. The pendant 4-(bromomethyl)phenyl group in poly(this compound) might be sufficiently bulky to induce a helical structure. While the polymer would be a racemic mixture of left- and right-handed helices, it might be possible to resolve these enantiomers or to bias the formation of one helix over the other through the use of chiral solvents or additives during polymerization.
The investigation into the reactivity of this compound opens up avenues for the synthesis of novel functional polymers. The interplay between the thiophene backbone and the reactive benzylic bromide side chains could lead to materials with unique electronic, optical, and chemical properties, with potential applications in materials science and organic electronics.
Derivatives and Functionalization Pathways of 3 4 Bromomethyl Phenyl Thiophene
Synthesis of Substituted Phenyl-Thiophene Derivatives
The benzylic bromide in 3-[4-(bromomethyl)phenyl]thiophene is a reactive site for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. This pathway is fundamental for creating a family of substituted phenyl-thiophene derivatives.
Research has shown that the bromo-substituent can be displaced by various nucleophiles. For instance, reactions with oxygen and nitrogen nucleophiles lead to the formation of ethers and amines, respectively. These substitution reactions are often catalyzed and can be carried out under relatively mild conditions. A series of new thiophene (B33073) derivatives have been prepared through nucleophilic substitution reactions of related chloroacetamido-thiophene precursors with different sulfur and nitrogen nucleophiles. semanticscholar.org These reactions highlight the versatility of the halo-alkyl group on the phenyl-thiophene scaffold for creating diverse compound libraries.
The following table summarizes typical nucleophilic substitution reactions involving precursors structurally related to this compound, demonstrating the broad scope of this synthetic strategy.
| Nucleophile | Reagent Example | Product Type | Reference |
| Thiol | Mercaptoacetic acid | Thioether | semanticscholar.org |
| Amine | Piperidine, Morpholine | Secondary/Tertiary Amine | semanticscholar.org |
| Thiocyanate | Ammonium (B1175870) thiocyanate | Thiocyanate Derivative | semanticscholar.org |
| Alcohol | Sodium Ethoxide | Ether | semanticscholar.org |
These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion. The efficiency of these reactions allows for the synthesis of a broad spectrum of derivatives for various applications.
Formation of Macrocyclic and Polycyclic Structures
The bifunctional nature of derivatives of this compound, possessing both the reactive bromomethyl group and the potential for further functionalization on the thiophene or phenyl ring, makes it a valuable precursor for the synthesis of complex macrocyclic and polycyclic systems.
The synthesis of macrocycles often involves high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. For example, a precursor dioxime was reacted with 1,3-bis(bromomethyl)benzene (B165771) under high dilution with a base to yield a macrocycle. lew.ro A similar strategy could be employed using a suitably functionalized derivative of this compound as one of the components. The formation of thiophene-based macrocycles is of significant interest for applications in optoelectronics. researchgate.netrsc.org
Polycyclic aromatic hydrocarbons (PAHs) containing thiophene rings can be constructed using multi-step synthetic sequences. For instance, the synthesis of naphtho[2,3-b]thiophene, a linear sulfur-containing PAH, can be achieved through a Bradsher cyclization. chemrxiv.org Derivatives of this compound could serve as starting materials for more complex, multi-dimensional polycyclic structures.
Preparation of Organometallic Complexes Incorporating the Compound
Thiophene and its derivatives are known to act as ligands in organometallic chemistry, coordinating to a variety of transition metals. researchgate.netresearchgate.net The this compound scaffold can be incorporated into metal complexes, where the thiophene ring binds to the metal center. The coordination can occur in several modes, including η1, η2, or η5, depending on the metal and other ligands present. ucl.ac.ukchemrxiv.org
The synthesis of such complexes typically involves the reaction of a suitable metal precursor with the thiophene-containing ligand. For example, ruthenium and osmium complexes of thiophene have been synthesized and their reactivity studied. ucl.ac.uk The presence of the bromomethyl group offers a secondary site for further functionalization after the complex has been formed, or it can be modified prior to complexation to tune the electronic and steric properties of the ligand.
Research has demonstrated the synthesis of metal complexes with ligands containing thiophene and pyridine (B92270) moieties, where coordination occurs through the carbonyl oxygen and pyridine nitrogen atoms. nih.gov While not directly using this compound, these studies illustrate the general principles of how thiophene-phenyl structures can be integrated into organometallic frameworks. The resulting metal complexes have potential applications in catalysis and materials science. researchgate.netnih.gov
Conjugated Oligomers and Polymers Incorporating this compound Units
The rigid, aromatic structure of the 3-phenylthiophene (B186537) unit makes it an attractive building block for conjugated oligomers and polymers. These materials are of great interest for their electronic and optoelectronic properties. nih.govwikipedia.org The bromomethyl group can be used to initiate polymerization or can be converted to other functional groups suitable for polymerization reactions.
Homopolymerization Studies
While direct homopolymerization of this compound is not extensively documented, related thiophene-based monomers can undergo polymerization. For instance, poly(3-alkylthiophenes) are a well-studied class of conducting polymers. rsc.org The polymerization of 3-substituted thiophenes can be achieved through various methods, including oxidative coupling and transition metal-catalyzed cross-coupling reactions. The resulting polymers exhibit interesting electronic properties that are dependent on the nature of the substituent. All-thiophene-based conjugated porous organic polymers have also been synthesized, showing high surface areas and CO2 uptake capacities. rsc.org
Copolymerization with Other Monomers
Copolymerization of this compound, or a suitable derivative, with other aromatic monomers is a powerful strategy to create materials with tailored properties. Thiophene-phenylene copolymers are known to retain the favorable hole-transport properties of polythiophenes while exhibiting improved fluorescence efficiency. researchgate.net
Direct arylation polycondensation is a modern technique used to synthesize conjugated copolymers. rsc.org For example, thiophene-flanked benzothiadiazole derivatives have been copolymerized with fluorene (B118485) dibromide to produce well-defined alternating copolymers. rsc.org A derivative of this compound could be incorporated into such copolymerization schemes to fine-tune the resulting polymer's properties.
The following table provides examples of monomer pairings in the synthesis of thiophene-containing copolymers.
| Monomer 1 | Monomer 2 | Polymerization Method | Resulting Polymer Type | Reference |
| Thiophene derivative | Fluorene dibromide | Direct Arylation Polycondensation | Alternating Copolymer | rsc.org |
| 3-(2-Octyldodecyl)thiophene | 4,7-dibromo-5,6-difluorobenzothiadiazole | Stille Coupling | Donor-Acceptor Copolymer | nih.gov |
| Thiophene-phenylene derivative | Aryl diboronic acid | Suzuki Coupling | Light-Emitting Copolymer | researchgate.net |
Applications of 3 4 Bromomethyl Phenyl Thiophene As a Building Block in Materials Science
Precursor in the Synthesis of Advanced Organic Materials
The reactivity of the bromomethyl group and the inherent electronic properties of the phenyl-thiophene scaffold make 3-[4-(Bromomethyl)phenyl]thiophene a valuable starting material for creating complex and functional organic molecules.
Conductive Polymers and Organic Semiconductors
Polythiophenes are a well-established class of conductive polymers, and the introduction of a phenyl group at the 3-position of the thiophene (B33073) ring can be used to tune the electronic and physical properties of the resulting polymer. researchgate.netrsc.org While specific reports on the homopolymer of this compound are not prevalent, the synthesis of analogous poly(3-phenylthiophene)s is well-documented. researchgate.net These polymers are typically synthesized through oxidative polymerization using agents like ferric chloride (FeCl₃) or through metal-catalyzed cross-coupling reactions. researchgate.netrsc.org The resulting polymers exhibit conductivity due to the delocalization of electrons along the conjugated backbone. rsc.org
The bromomethyl group on the phenyl ring of this compound provides a reactive site for post-polymerization modification or for the synthesis of well-defined block copolymers. This functional handle allows for the introduction of various side chains, which can influence the polymer's solubility, morphology, and electronic properties. For instance, the attachment of long alkyl chains can improve solution processability, a crucial factor for the fabrication of electronic devices. nih.gov
Table 1: Comparison of Properties for Substituted Polythiophenes
| Polymer | Regioregularity | Reported Conductivity | Key Features |
| Regiorandom Poly(3-methylthiophene)/Poly(3-butylthiophene) Copolymer | Random | 50 S/cm | --- |
| Regioregular Poly(3-methylthiophene)/Poly(3-butylthiophene) Copolymer | 2:1 HT to HH | 140 S/cm | Higher regioregularity leads to increased conductivity. wikipedia.org |
| Regioregular Poly(3-(4-octylphenyl)thiophene) (POPT) | >94% HT | 4 S/cm | Phenyl substitution can enhance stability. wikipedia.org |
| Regioirregular Poly(3-(4-octylphenyl)thiophene) (POPT) | Lower | 0.4 S/cm | Demonstrates the importance of regioregularity. wikipedia.org |
Note: HT refers to Head-to-Tail linkages and HH refers to Head-to-Head linkages in the polymer chain. Data is illustrative and based on analogous systems.
Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
Thiophene-based materials are integral to the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.comdergipark.org.tr In OLEDs, these materials can function as the emissive layer or as charge-transporting layers. nih.gov The introduction of a phenyl group can modify the emission color and efficiency of the resulting polymer. jyu.fi The bromomethyl group on this compound could be utilized to attach specific chromophores or to create well-defined architectures within the device structure, potentially enhancing performance. A recent study highlighted a multi-resonance emitter with a five-membered thiophene core that achieved a high external quantum efficiency of 34.6% in a green OLED. rsc.org
In the realm of OPVs, thiophene derivatives are commonly used as the electron-donating material in the active layer of bulk heterojunction solar cells. researchgate.netnih.gov The ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical modification is crucial for optimizing the power conversion efficiency (PCE) of these devices. dergipark.org.tr The functionalization of the phenyl ring of this compound could allow for precise control over these energy levels. For example, a new donor-acceptor copolymer containing benzodithiophene and methyl thiophene-3-carboxylate units was designed to achieve a lower HOMO level, resulting in a higher open-circuit voltage (VOC) in a polymer solar cell. nih.gov
Field-Effect Transistors (FETs)
Organic field-effect transistors (OFETs) are a key component of flexible and printed electronics. wikipedia.orgjics.org.br Polythiophenes and their derivatives are among the most studied materials for the active semiconductor layer in OFETs due to their good charge carrier mobility and environmental stability. jics.org.brntu.edu.tw The performance of OFETs is highly dependent on the molecular ordering and crystallinity of the organic semiconductor. ntu.edu.tw The phenyl group in poly(3-phenylthiophene)s can promote π-π stacking, which is beneficial for charge transport. nih.gov
The bromomethyl group of this compound offers a route to synthesize materials with tailored properties for OFET applications. For instance, it could be used to introduce side chains that enhance intermolecular interactions and promote self-assembly into highly ordered structures, thereby improving charge mobility. ntu.edu.tw Research on phenylene-thiophene oligomers has shown that these materials can exhibit high p-type carrier mobilities, with some solution-cast films reaching up to 0.03 cm²/Vs. nih.gov
Incorporation into Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)
The rigid and well-defined structure of this compound makes it a potential candidate as a linker molecule for the construction of porous crystalline materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).
The reactive bromomethyl group can be chemically transformed into other functional groups, such as aldehydes, amines, or carboxylic acids, which are commonly used to form the covalent or coordination bonds that define the framework structure. tcichemicals.comtcichemicals.com Thiophene-based COFs have been synthesized and show promise for applications in electronics and catalysis due to their ordered porous structures and inherent electronic properties. mdpi.comnih.gov While direct use of this compound as a linker is not widely reported, its derivatives could be employed to create frameworks with tailored pore sizes and functionalities. For example, thiophene-based linkers have been successfully incorporated into zinc-organic frameworks. jyu.fi
Development of Sensing Materials
The sensitivity of the electronic and optical properties of conjugated polymers to their environment makes them excellent candidates for chemical sensors. wikipedia.org Polythiophenes, in particular, can exhibit changes in color (solvatochromism, thermochromism) and conductivity upon interaction with specific analytes. jyu.fi
The functionalizable nature of this compound makes it an attractive building block for sensing materials. The bromomethyl group can be used to attach specific recognition units (receptors) that can selectively bind to target analytes. This binding event can then trigger a change in the photophysical properties of the conjugated backbone, leading to a detectable signal. Thiophene-based molecular sensors have been developed for the selective detection of heavy metal ions like mercury(II). pdx.edupdx.edu A polymeric film derived from electrochemically oxidized 3-(4-trifluoromethyl)-phenyl)-thiophene has been used to study its interaction with synthetic stimulants. mdpi.com
Role in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the non-covalent interactions that govern the organization of molecules into larger, well-defined structures. The ability of thiophene-containing molecules to self-assemble into ordered nanostructures is of great interest for the bottom-up fabrication of electronic devices. nih.gov
The phenyl-thiophene core of this compound can participate in π-π stacking interactions, which are a major driving force for self-assembly. The bromomethyl group provides a handle to introduce other functionalities that can direct the assembly process through hydrogen bonding or other non-covalent forces. Dendritic thiophene derivatives have been shown to self-organize into 2-D crystals, nanowires, and nanoparticle aggregates, demonstrating the potential for creating complex nanostructures from thiophene-based building blocks. nih.gov
Computational and Spectroscopic Characterization of 3 4 Bromomethyl Phenyl Thiophene and Its Derivatives
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has proven to be a powerful computational tool for investigating the properties of molecular systems. nih.govepstem.net For thiophene (B33073) derivatives, DFT calculations, particularly using hybrid functionals like B3LYP, provide reliable predictions of molecular geometry, electronic properties, and reactivity, often showing good agreement with experimental data. epstem.netnih.gov
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the orbital from which the molecule most readily donates electrons, is associated with its nucleophilic character, while the LUMO, the orbital that most readily accepts electrons, relates to its electrophilic character. youtube.com
For 3-[4-(bromomethyl)phenyl]thiophene, the HOMO is expected to be predominantly localized on the electron-rich phenyl-thiophene π-system, particularly the thiophene ring, due to the electron-donating nature of the sulfur atom. jchps.comresearchgate.net The LUMO, conversely, would likely be distributed across the π-system but also significantly influenced by the antibonding σ* orbital of the C-Br bond in the bromomethyl group. This distribution makes the benzylic carbon an electrophilic center susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. jchps.com DFT calculations allow for the precise determination of these orbital energies and the resulting energy gap.
Table 1: Predicted Frontier Molecular Orbital Properties for this compound This table presents illustrative values based on DFT studies of similar thiophene derivatives. nih.gov
| Parameter | Predicted Value (eV) | Description |
|---|---|---|
| EHOMO | -6.15 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.95 | Energy difference between HOMO and LUMO |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution of a molecule and predict its reactive sites. libretexts.orgdeeporigin.com An MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue denotes regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). deeporigin.com
In an MEP map of this compound, the most negative potential (red/yellow) is expected to be localized around the sulfur atom and the π-cloud of the thiophene and phenyl rings, confirming their nucleophilic character. jchps.comresearchgate.netresearchgate.net Conversely, regions of high positive potential (blue) would be found around the hydrogen atoms of the bromomethyl group and, to a lesser extent, the aromatic protons. The area around the bromine atom would also exhibit features indicating its electronegativity and role as a leaving group. This visualization provides a clear, intuitive guide to how the molecule will interact with other reagents. libretexts.org
From the HOMO and LUMO energies obtained through DFT, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov These descriptors, based on Koopman's theorem, provide a more quantitative picture of reactivity than FMO analysis alone. nih.gov
Key descriptors include:
Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.
Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.
Chemical Hardness (η = (I - A) / 2): A measure of the molecule's resistance to change in its electron distribution. Harder molecules have a larger HOMO-LUMO gap. nih.gov
Chemical Potential (μ = -(I + A) / 2): Represents the escaping tendency of electrons from an equilibrium system. nih.gov
Electrophilicity Index (ω = μ² / 2η): A measure of the energy stabilization when the molecule acquires additional electronic charge.
These calculated values allow for the comparison of reactivity between this compound and its derivatives, aiding in the rational design of synthetic pathways. For instance, a lower chemical hardness value for a derivative would suggest it is more reactive than the parent compound. nih.gov
Table 2: Predicted Global Reactivity Descriptors for this compound This table presents illustrative values based on DFT studies of similar thiophene derivatives. nih.govresearchgate.net
| Reactivity Descriptor | Predicted Value (eV) |
|---|---|
| Ionization Potential (I) | 6.15 |
| Electron Affinity (A) | 1.20 |
| Chemical Hardness (η) | 2.475 |
| Chemical Potential (μ) | -3.675 |
| Electrophilicity Index (ω) | 2.72 |
The presence of a single bond connecting the phenyl and thiophene rings allows for rotation, leading to different possible conformations. libretexts.org The planarity of the molecule is influenced by a balance between two opposing factors: the steric hindrance between the ortho-hydrogens on the adjacent rings, which favors a twisted conformation, and the π-conjugation across the rings, which favors a planar arrangement. ic.ac.ukresearchgate.net
For substituted biphenyls and related systems, the ground state is typically a non-planar, twisted conformation. libretexts.orgresearchgate.net A conformational analysis using DFT involves calculating the potential energy as a function of the dihedral angle between the two rings. This generates a potential energy surface that reveals the most stable conformer (energy minimum) and the rotational energy barriers (transition states). ic.ac.uk For this compound, the lowest energy conformation is expected to feature a dihedral angle of approximately 45°, which represents an optimal balance between maximizing conjugation and minimizing steric repulsion. libretexts.org
Advanced Spectroscopic Methods for Structural Elucidation (beyond basic identification)
While basic spectroscopic methods confirm the presence of functional groups, advanced techniques are necessary for detailed structural and mechanistic studies.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguous structure determination and for probing reaction mechanisms. nih.gov For a molecule like this compound, a complete assignment of ¹H and ¹³C signals requires advanced 2D NMR experiments.
¹H-¹H COSY (Correlation Spectroscopy): Would reveal the coupling relationships between protons, for example, identifying adjacent protons on the phenyl and thiophene rings.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for definitive carbon assignments.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and confirming the connectivity between the phenyl and thiophene rings.
Beyond structural confirmation, NMR is highly effective for gaining mechanistic insights. nih.gov By acquiring NMR spectra over the course of a reaction, one can monitor the disappearance of reactants, the formation of products, and the appearance of any transient intermediates. nih.gov For example, in a nucleophilic substitution reaction at the benzylic carbon of this compound, monitoring the chemical shifts of the -CH₂Br protons (expected around 4.5-4.7 ppm) and the emergence of new signals corresponding to the -CH₂-Nu product would allow for the determination of reaction kinetics and provide evidence for the proposed mechanism. nih.govnih.gov
Mass Spectrometry in Reaction Monitoring and Product Identification
Mass spectrometry (MS) is an indispensable analytical tool in synthetic organic chemistry for tracking the progress of reactions and confirming the identity of products. In the synthesis of this compound, MS can be employed to monitor the disappearance of starting materials and the formation of the desired product. Techniques like Atmospheric Solids Analysis Probe (ASAP) coupled with mass spectrometry allow for the rapid analysis of reaction mixtures with minimal sample preparation, providing real-time data on reaction progress. waters.com For more complex matrices, targeted methods such as Multiple Reaction Monitoring (MRM) using a triple-quadrupole mass spectrometer can offer high sensitivity and specificity. mdpi.commdpi.comresearchgate.net
Product identification is unequivocally confirmed by determining the molecular weight and analyzing the fragmentation pattern. For this compound (C₁₁H₉BrS), the molecular ion peak ([M]⁺) would exhibit a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The predicted monoisotopic mass is 251.96083 Da. uni.lu
Electron ionization (EI) mass spectrometry would induce fragmentation, providing structural information. Key fragmentation pathways for this compound are expected to include:
Alpha-Cleavage: The most prominent fragmentation would likely be the cleavage of the C-Br bond in the bromomethyl group. This results in the formation of a stable benzyl-type cation (C₁₁H₉S)⁺ at m/z 171. The stability of this cation is enhanced by the delocalization of the positive charge across the phenyl and thiophene rings.
Loss of Bromine Radical: Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br), resulting in a fragment ion [M-Br]⁺.
Tropylium (B1234903) Ion Formation: Aromatic compounds containing a benzyl (B1604629) group often undergo rearrangement to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91. youtube.com This would involve cleavage of the bond between the phenyl ring and the thiophene moiety.
Thiophene Ring Fragmentation: Fragmentation of the thiophene ring itself can also occur, though it is generally less favored than the cleavage of the labile bromomethyl group. nih.gov
The predicted mass-to-charge ratios (m/z) for various adducts of this compound are summarized in the table below. uni.lu
| Adduct Type | Predicted m/z |
| [M+H]⁺ | 252.96811 |
| [M+Na]⁺ | 274.95005 |
| [M-H]⁻ | 250.95355 |
| [M]⁺ | 251.96028 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups within a molecule. For a non-linear molecule like this compound, which consists of 22 atoms, a total of 3N-6 = 3(22)-6 = 60 normal modes of vibration are expected. libretexts.orgwikipedia.org The analysis of the vibrational spectra allows for the confirmation of the key structural motifs: the 3-substituted thiophene ring, the 1,4-disubstituted (para) phenyl ring, and the bromomethyl group.
The assignment of vibrational frequencies can be made by comparison with known data for related molecules and supported by Density Functional Theory (DFT) calculations. iaea.orgcapes.gov.br
Key Vibrational Modes for this compound:
Thiophene Ring Vibrations:
C-H Stretching: The aromatic C-H stretching vibrations of the thiophene ring are typically observed in the 3120-3050 cm⁻¹ region. nii.ac.jpcdnsciencepub.com
Ring Stretching: The C=C and C-C stretching vibrations within the thiophene ring usually appear as a series of bands in the 1550-1350 cm⁻¹ range. nii.ac.jpresearchgate.net
C-H Bending: In-plane C-H bending modes are found between 1250 and 1050 cm⁻¹, while out-of-plane bending modes, which are often characteristic of the substitution pattern, occur below 900 cm⁻¹. nii.ac.jp
C-S Stretching: The C-S stretching vibration is a key indicator of the thiophene ring and typically appears in the 850-650 cm⁻¹ region. researchgate.netresearchgate.net
Phenyl Ring Vibrations:
C-H Stretching: Aromatic C-H stretching modes for the phenyl ring are expected just above 3000 cm⁻¹.
Ring Stretching: C=C stretching vibrations within the benzene (B151609) ring give rise to characteristic bands in the 1600-1450 cm⁻¹ region.
Out-of-Plane Bending: The strong absorption band resulting from the C-H out-of-plane bending for a 1,4-disubstituted benzene ring is typically found in the 850-800 cm⁻¹ range.
Bromomethyl Group Vibrations:
CH₂ Stretching: The symmetric and asymmetric stretching vibrations of the methylene (B1212753) (CH₂) group occur in the 2950-2850 cm⁻¹ region.
CH₂ Bending (Scissoring): This deformation mode is expected around 1465 cm⁻¹.
C-Br Stretching: The stretching vibration of the carbon-bromine bond is found in the low-frequency region of the IR spectrum, typically between 650 and 550 cm⁻¹.
The following table summarizes the expected characteristic vibrational frequencies for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H Stretching (Aromatic) | Thiophene & Phenyl | 3120 - 3000 |
| CH₂ Stretching (Asymmetric/Symmetric) | Bromomethyl | 2950 - 2850 |
| C=C Ring Stretching | Thiophene & Phenyl | 1600 - 1350 |
| CH₂ Bending (Scissoring) | Bromomethyl | ~1465 |
| C-H In-Plane Bending | Thiophene & Phenyl | 1250 - 1000 |
| C-H Out-of-Plane Bending (para) | Phenyl | 850 - 800 |
| C-S Stretching | Thiophene | 850 - 650 |
| C-Br Stretching | Bromomethyl | 650 - 550 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure determination for this compound is not publicly available, analysis of closely related phenylthiophene and bromophenyl derivatives allows for a detailed prediction of its solid-state characteristics. mdpi.comresearchgate.net
The molecular structure would feature a thiophene ring and a phenyl ring linked by a C-C single bond. A key structural parameter is the dihedral angle between the planes of these two aromatic rings. Due to some steric hindrance between ortho-hydrogens on the phenyl ring and the hydrogen at the 4-position of the thiophene ring, the two rings are not expected to be perfectly coplanar. This twist angle is crucial as it influences the extent of π-conjugation between the rings.
In the crystal lattice, molecules would likely pack in a manner that maximizes van der Waals forces. Intermolecular interactions such as C-H···π stacking between the hydrogen atoms and the aromatic rings of neighboring molecules are expected to play a significant role in stabilizing the crystal structure. mdpi.com The bromomethyl group may also participate in halogen bonding or other weak intermolecular contacts.
Based on data from analogous structures, the following table presents expected crystallographic parameters.
| Parameter | Expected Value / Feature |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |
| Phenyl-Thiophene Dihedral Angle | 20° - 40° |
| C-C (Inter-ring) Bond Length | ~1.47 - 1.49 Å |
| C-S Bond Lengths (Thiophene) | ~1.70 - 1.73 Å |
| C-Br Bond Length | ~1.93 - 1.97 Å |
| Intermolecular Interactions | C-H···π stacking, π-π interactions, potential Br···S contacts |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations offer a powerful computational lens to study the time-dependent behavior of molecules, providing insights that are complementary to static experimental structures. nih.govresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can map out the conformational landscape, solvent interactions, and transport properties of this compound over time scales from picoseconds to microseconds. tandfonline.comacs.org
A key aspect of the dynamic behavior of this compound is the conformational flexibility arising from the rotation around the single bond connecting the phenyl and thiophene rings. MD simulations can quantify the energy barrier to this rotation and the population of different conformational states (i.e., the distribution of the dihedral angle). This is critical for understanding how the molecule's shape fluctuates in solution. researchgate.net
Furthermore, MD simulations can elucidate the detailed solvation structure around the molecule. By simulating the compound in different solvents, one can analyze the radial distribution functions between solute and solvent atoms to understand the nature of intermolecular forces, such as van der Waals and electrostatic interactions. acs.org For instance, simulations could reveal how water molecules or organic solvents arrange themselves around the hydrophobic aromatic rings versus the more polar bromomethyl group.
For systems with multiple solute molecules, MD is an effective tool for investigating aggregation behavior. It can predict whether this compound molecules tend to self-associate in solution through π-π stacking of the aromatic rings and determine the preferred orientation and stability of such aggregates. tandfonline.comacs.org This information is vital for applications where the compound might be used in materials science or as a precursor for polymers. The simulations rely on a force field, a set of parameters and equations that describe the potential energy of the system, to model the atomic interactions accurately. nih.gov
Future Research Directions and Translational Perspectives for 3 4 Bromomethyl Phenyl Thiophene
Design of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
Future research will likely focus on developing novel catalytic systems to enhance the selectivity and efficiency of reactions involving 3-[4-(bromomethyl)phenyl]thiophene and related derivatives. While palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are widely used for creating carbon-carbon bonds with thiophene-based compounds, there is a continuous drive for more efficient and selective catalysts. nih.govrsc.org Research into novel materials, such as chromium-substituted iron oxide hydroxide (B78521), has shown promise for thiophene (B33073) synthesis at lower temperatures than current industrial methods. rsc.orgelectronicsandbooks.com
The development of ligand-free Suzuki coupling methods requiring very low palladium catalyst loading (e.g., 0.02 mol%) demonstrates a move towards more efficient and economical syntheses. rsc.org Further exploration of catalyst systems, including those that can be recycled without significant loss of activity, will be crucial. For instance, the use of ionic liquids like BmimBF4 as a solvent has been shown to allow for the recycling of palladium catalysts in the synthesis of thiophene derivatives. nih.gov Future work may involve designing catalysts that offer high yields and compatibility with a wide range of functional groups under mild reaction conditions. nih.govrsc.org
Exploration of Sustainable Synthesis Routes
A significant area of future research will be the exploration of sustainable or "green" synthesis routes for this compound and its derivatives. This aligns with the broader trend in the pharmaceutical and chemical industries to reduce environmental impact. mdpi.comnih.gov Green chemistry principles encourage the use of non-toxic solvents (like water), solvent-free reaction conditions, and energy-efficient methods such as microwave-assisted or ultrasonic-assisted synthesis. mdpi.comejcmpr.comresearchgate.net
For thiophene synthesis, methods that utilize elemental sulfur and avoid harsh reagents are being investigated. organic-chemistry.org The development of one-pot syntheses and multi-component reactions (MCRs) are key strategies in green chemistry as they reduce the number of synthetic steps, minimize waste, and improve atom economy. nih.govorganic-chemistry.org For example, a one-pot, three-component method for preparing tetra-substituted thiophene derivatives has been developed, offering a more efficient route to complex molecules. researchgate.net Future research will likely focus on adapting and optimizing these green methodologies for the specific synthesis of this compound, potentially utilizing flow chemistry techniques to improve safety and efficiency, especially when dealing with reactive intermediates. researchgate.net
Integration into Multi-Component Reaction Systems
The integration of this compound into multi-component reactions (MCRs) presents a powerful strategy for the rapid generation of molecular complexity and the construction of compound libraries for drug discovery. researchgate.netnih.gov MCRs, where three or more reactants combine in a single step, are highly efficient and align with the principles of green chemistry. nih.govnih.gov
The reactive bromomethyl group and the thiophene ring of the title compound make it an ideal candidate for various MCRs. For instance, it could potentially participate in reactions like the Petasis or Grieco reactions, which are multicomponent variants of well-known transformations. nih.gov The development of new MCRs involving thiophene derivatives is an active area of research, with studies demonstrating the synthesis of complex thiophenes from simple starting materials in a single step. researchgate.netresearchgate.net Future work will likely explore the scope of this compound in known MCRs and aim to develop novel MCRs specifically designed around this versatile building block. This could lead to the efficient synthesis of novel heterocyclic scaffolds with potential biological activities. researchgate.net
Development of Advanced Functional Materials with Tunable Properties
Thiophene-based materials are of great interest for applications in organic electronics, including organic solar cells, sensors, and light-emitting diodes, due to their tunable electronic and optical properties. researchgate.netacs.org The ability to control properties such as molecular weight, functionalization, and architecture through different polymerization techniques is crucial for optimizing performance in various applications. acs.org
Future research will likely focus on incorporating this compound into conjugated polymers and other functional materials. The bromomethyl group provides a reactive handle for polymerization or for post-polymerization functionalization, allowing for the fine-tuning of the material's properties. For example, the synthesis of thiophene-based polymers via techniques like catalyst-transfer polycondensation allows for controlled chain lengths and low dispersities. cmu.edu By strategically designing the polymer architecture and incorporating different functional groups, it is possible to create materials with tailored band gaps, conductivity, and stability for specific electronic applications. acs.orgacs.org The development of donor-acceptor covalent organic frameworks (COFs) incorporating thiophene derivatives has also shown promise for creating materials with enhanced light absorption properties. mdpi.com
Computational-Driven Discovery of New Reactions and Applications
Computational methods, or in silico approaches, are becoming increasingly vital in chemical research for predicting reaction outcomes, understanding reaction mechanisms, and discovering new applications for chemical compounds. nih.goveurekalert.org For this compound, computational studies can play a significant role in several areas.
Density functional theory (DFT) calculations can be used to understand the electronic properties and reactivity of the molecule, providing insights that can guide the design of new reactions and catalysts. nih.govnih.govrsc.org For instance, computational screening can be used to test the viability of numerous reaction pathways before they are attempted in the lab, saving time and resources. eurekalert.orgdrugtargetreview.com This approach has been successfully used to develop new reactions for producing compounds with potential use in drug development. drugtargetreview.com
Furthermore, in silico models can be developed to predict the biological activity or potential toxicity of derivatives of this compound. nih.gov By combining computational predictions with experimental work, researchers can accelerate the discovery of new functional materials and bioactive molecules based on this versatile thiophene building block. nih.gov The study of the aromaticity and reactivity of thiophene and its derivatives through computational chemistry provides fundamental knowledge that underpins their application in various fields. chemrxiv.org
Q & A
Q. What are the recommended methods for synthesizing 3-[4-(Bromomethyl)phenyl]thiophene?
The synthesis of this compound derivatives typically involves multi-step reactions, including bromination of precursor aromatic systems and coupling with thiophene moieties. For example, derivatives like 3-[4-(Bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole are synthesized under controlled conditions (e.g., 103–104°C melting point) with high purity (>97%) . Key steps include:
- Bromomethylation of phenyl rings using brominating agents.
- Cyclization or coupling reactions with thiophene derivatives under inert atmospheres.
- Purification via recrystallization or column chromatography to achieve >95% purity, as noted in analogous thiophene-based syntheses .
Q. How should researchers characterize the purity and structural integrity of this compound?
Characterization relies on spectroscopic and analytical techniques:
- 1H NMR and IR spectroscopy to confirm functional groups (e.g., bromomethyl peaks at δ ~4.3–4.6 ppm and C-Br stretches at ~550–600 cm⁻¹) .
- Melting point analysis to verify crystallinity (e.g., derivatives like 3-[4-(Bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole exhibit sharp melting points at 103–104°C) .
- High-performance liquid chromatography (HPLC) or GC-MS for purity assessment (>95% as per catalog data) .
Q. What are the optimal storage conditions to maintain the stability of this compound?
Bromomethyl-substituted thiophenes are moisture- and temperature-sensitive. Recommended storage includes:
- Temperature : Below 4°C in airtight containers to prevent decomposition .
- Light exposure : Store in amber glassware to avoid photodegradation of the bromomethyl group.
- Handling : Use inert gas (e.g., N₂) during weighing to minimize oxidative side reactions .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize impurities during the synthesis of derivatives?
Impurities often arise from competing reactions, such as over-bromination or ring-opening of thiophene. Strategies include:
- Controlled stoichiometry : Limit brominating agents (e.g., NBS) to 1.1 equivalents to avoid di-substitution .
- Electron-deficient catalysts : Use Lewis acids (e.g., FeCl₃) to direct bromomethylation to the para position, reducing ortho/meta byproducts .
- Low-temperature reactions : Conduct bromination at 0–5°C to suppress thermal side reactions, as seen in analogous syntheses .
Q. What strategies are effective in resolving contradictory spectroscopic data for thiophene-based intermediates?
Contradictions in NMR or mass spectra may stem from tautomerism or residual solvents. Mitigation approaches:
- Variable-temperature NMR : Identify dynamic processes (e.g., rotational isomers) by analyzing peak splitting at different temperatures .
- Deuterated solvent exchange : Replace common solvents (e.g., DMSO-d₆) with CDCl₃ to eliminate solvent peak interference .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas to distinguish between isobaric impurities and target compounds .
Q. How does the electron-rich nature of the thiophene ring influence its reactivity in cross-coupling reactions?
The thiophene’s electron-rich system promotes undesired redox side reactions in coupling processes. For example, attempts to use 2-(diacetoxyiodo)thiophene in Suzuki-Miyaura couplings led to side products due to iodine-mediated oxidation of the thiophene ring . To mitigate this:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
